

Application Note: Synthesis of 2,2-Diethoxyheptane

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Compound of Interest

Compound Name: **2,2-Diethoxyheptane**

Cat. No.: **B14660974**

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Abstract

This document provides a detailed protocol for the synthesis of **2,2-diethoxyheptane**, a ketal derivative of 2-heptanone. The synthesis involves the acid-catalyzed reaction of 2-heptanone with triethyl orthoformate and ethanol. This method serves as an efficient route to protect the ketone functionality in 2-heptanone, a common intermediate in organic synthesis. The protocol outlines the materials, experimental procedure, purification, and characterization of the final product.

Introduction

Ketals, such as **2,2-diethoxyheptane**, are important functional groups in organic chemistry, primarily utilized as protecting groups for ketones and aldehydes.^[1] The formation of a ketal from a ketone is a reversible reaction that is typically carried out in the presence of an alcohol and an acid catalyst. To drive the equilibrium towards the product, water, a byproduct of the reaction, must be removed. A common and effective method to achieve this is the use of a triethyl orthoformate, which acts as both a reagent and a dehydrating agent. This application note details a robust and reproducible protocol for the synthesis of **2,2-diethoxyheptane** from 2-heptanone.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of **2,2-Diethoxyheptane**

Parameter	Value
Reactants	
2-Heptanone	1.0 eq
Triethyl Orthoformate	1.5 eq
Ethanol	5.0 eq
p-Toluenesulfonic acid monohydrate	0.05 eq
Reaction Conditions	
Temperature	Ambient
Reaction Time	24 hours
Product	
Product Name	2,2-Diethoxyheptane
Molecular Formula	C ₁₁ H ₂₄ O ₂
Molecular Weight	188.31 g/mol
Yield	Placeholder
Purity (by GC-MS)	Placeholder
Characterization	
¹ H NMR (CDCl ₃ , 400 MHz)	Placeholder
¹³ C NMR (CDCl ₃ , 100 MHz)	Placeholder
IR (neat, cm ⁻¹)	Placeholder

Experimental Protocol

Materials:

- 2-Heptanone ($\geq 98\%$)

- Triethyl orthoformate ($\geq 98\%$)
- Ethanol (anhydrous, $\geq 99.5\%$)
- p-Toluenesulfonic acid monohydrate ($p\text{-TsOH}\cdot\text{H}_2\text{O}$, $\geq 98\%$)
- Saturated aqueous sodium bicarbonate solution (NaHCO_3)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Dichloromethane (DCM, anhydrous)

Equipment:

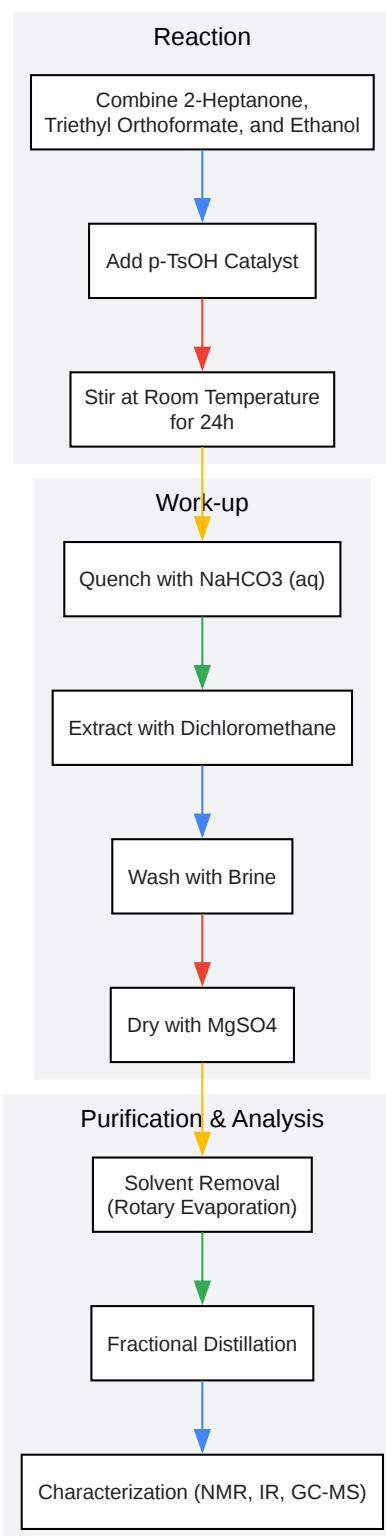
- Round-bottom flask
- Magnetic stirrer and stir bar
- Septum
- Argon or nitrogen inlet
- Separatory funnel
- Rotary evaporator
- Apparatus for fractional distillation
- NMR spectrometer
- FT-IR spectrometer
- Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

- Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a septum, add 2-heptanone (e.g., 11.42 g, 0.1 mol, 1.0 eq), triethyl orthoformate (e.g., 22.23 g, 0.15 mol, 1.5 eq), and anhydrous ethanol (e.g., 23.04 g, 0.5 mol, 5.0 eq).
- Initiation of Reaction: Stir the mixture at room temperature under an inert atmosphere (argon or nitrogen). Add p-toluenesulfonic acid monohydrate (e.g., 0.95 g, 0.005 mol, 0.05 eq) to the stirring solution.
- Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the 2-heptanone spot/peak.
- Work-up: Upon completion of the reaction, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (50 mL) to neutralize the acid catalyst.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate.
- Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure **2,2-diethoxyheptane**.

Visualization of the Experimental Workflow

Experimental Workflow for the Synthesis of 2,2-Diethoxyheptane

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Caption: A flowchart illustrating the key steps in the synthesis of **2,2-diethoxyheptane**.

Characterization Data

- ^1H NMR (CDCl_3 , 400 MHz): δ (ppm) \sim 3.4 (q, 4H, -O-CH₂-CH₃), 1.5-1.6 (m, 2H, -CH₂-), 1.2-1.4 (m, 6H, -CH₂-CH₂-CH₂-), 1.15 (s, 3H, -C(O)₂-CH₃), 1.1 (t, 6H, -O-CH₂-CH₃), 0.9 (t, 3H, -CH₂-CH₃).
- ^{13}C NMR (CDCl_3 , 100 MHz): δ (ppm) \sim 109.0 (-C(OR)₂-), 56.0 (-O-CH₂-), 40.0 (-CH₂-), 32.0 (-CH₂-), 25.0 (-CH₂-), 23.0 (-CH₂-), 22.0 (-C(O)₂-CH₃), 15.0 (-O-CH₂-CH₃), 14.0 (-CH₂-CH₃).
- IR (neat, cm^{-1}): \sim 2950-2850 (C-H stretch), 1150-1050 (C-O stretch, characteristic of acetal).
- GC-MS: Molecular ion (M^+) peak at m/z = 188.31.

Safety Precautions

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- 2-Heptanone and triethyl orthoformate are flammable. Keep away from open flames and heat sources.
- p-Toluenesulfonic acid is corrosive. Avoid contact with skin and eyes.
- Follow standard laboratory procedures for waste disposal.

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References

- 1. 2,2-Dimethylheptane | C₉H₂₀ | CID 14062 - PubChem [pubchem.ncbi.nlm.nih.gov]
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